alpha-(2-Furyl)aminoacetonitrile

Description

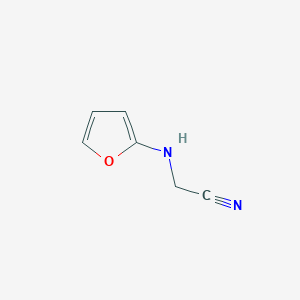

Alpha-(2-Furyl)aminoacetonitrile is a nitrile derivative with a furan-2-yl substituent attached to the amino group of the acetonitrile backbone (structure: NC-CH₂-NH-(C₄H₃O)). The furyl group introduces aromaticity and electron-rich characteristics, which may influence reactivity, stability, and spectroscopic behavior compared to simpler aminoacetonitriles .

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-(furan-2-ylamino)acetonitrile |

InChI |

InChI=1S/C6H6N2O/c7-3-4-8-6-2-1-5-9-6/h1-2,5,8H,4H2 |

InChI Key |

JDQFAHQBQVILTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)NCC#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Alpha-(2-Furyl)aminoacetonitrile has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the activity of specific receptors and enzymes involved in cancer progression. For instance, derivatives of aminoacetonitriles have shown promise in targeting adenosine receptors, which play a crucial role in tumor microenvironments by modulating immune responses . The ability to act as dual inhibitors suggests that this compound could be developed into a multitarget therapeutic agent for cancer treatment.

1.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Antagonists of the A2A adenosine receptor, which are structurally related to this compound, have demonstrated anti-inflammatory effects that can mitigate neuroinflammation associated with conditions like Alzheimer’s and Parkinson’s disease . This positions this compound as a candidate for further exploration in neuropharmacology.

Agrochemical Applications

2.1. Synthesis of Agrochemical Intermediates

this compound serves as a valuable intermediate in the synthesis of various agrochemical compounds. It can be reacted with heterocyclic acid chlorides to produce carboxamide derivatives that are used as fungicides and microbicides . This application highlights the compound's versatility in agricultural chemistry, particularly in developing new pest control agents.

Biochemical Research

3.1. Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. For example, it has been included in screening assays for cysteine protease inhibitors, which are critical for developing treatments for tropical parasitic diseases . The compound's ability to inhibit specific proteases can lead to the identification of new therapeutic leads against parasitic infections.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Differences

- Aminoacetonitrile (AAN): Features a primary amino group (-NH₂) directly bonded to the acetonitrile moiety. Its reactivity with CO₂ forms carbamic acid derivatives (e.g., NC-CH₂-NH-COO⁻), confirmed experimentally at 130–240K .

- alpha-(2-Furyl)aminoacetonitrile: The furyl group (-C₄H₃O) replaces a hydrogen on the amino group, introducing steric bulk and conjugation effects. This may hinder reactions with small molecules like CO₂ or alter photochemical stability.

- Ranitidine Complex Nitroacetamide : Contains a furan-2-ylmethyl substituent connected via a sulfanyl-ethyl chain. While structurally distinct, its furyl group demonstrates how aromatic systems modulate electronic properties in nitrile-containing pharmaceuticals .

Spectroscopic Properties

Table 1: Infrared (IR) Spectral Features

*Hypothesized based on AAN’s behavior. The furyl group’s electron-donating resonance may slightly lower the nitrile stretch frequency compared to cyanamide.

Reactivity and Stability

- Reaction with CO₂: AAN reacts with CO₂ at 130K to form carbamic acid salts (NC-CH₂-NH-COO⁻) . For this compound, steric hindrance from the furyl group and reduced nucleophilicity of the amino group may suppress this reaction.

- Photochemical Stability :

AAN is stable under vacuum ultraviolet (VUV) radiation (2 × 10¹⁵ photons cm⁻² s⁻¹), acting as a glycine reservoir in astrophysical environments . The furyl group’s conjugation might enhance UV stability further, though this remains untested. - Hydrolytic Stability: AAN degrades in H₂O-rich ices, with detection limits of ~1 × 10¹⁶ molecules cm⁻² in astrophysical ices .

Astrophysical Relevance

- AAN: Detected in SgrB2, AAN is a precursor to glycine via Strecker synthesis but cannot form glycine under interstellar conditions due to kinetic barriers .

- This compound: No direct astrophysical detection reported. Its larger size and complex structure may limit gas-phase abundance, but its stability in ices (if similar to AAN) could make it a reservoir for furyl-containing organics.

Q & A

(Basic) What experimental approaches are used to synthesize aminoacetonitrile under astrophysical conditions?

Answer:

Aminoacetonitrile can be synthesized via the Strecker reaction in astrophysical-like conditions by reacting methanimine (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN) in ice analogs. Key steps include:

- Infrared spectroscopy (IR) to monitor ice evolution during warming (20–230 K) and identify characteristic bands (e.g., 900–2300 cm⁻¹) .

- Mass spectrometry (MS) to detect fragment ions (e.g., m/z 55 and 56) during sublimation, validated against NIST reference data .

- Diluting methanimine in excess [NH⁺−CN] salt to suppress polymerization, ensuring aminoacetonitrile formation at ~185 K .

(Basic) How is aminoacetonitrile characterized spectroscopically for interstellar detection?

Answer:

High-resolution far-infrared (FIR) ro-vibrational spectroscopy is critical:

- Synchrotron-based experiments (e.g., SOLEIL AILES beamline) resolve vibrational modes (500–1000 cm⁻¹) and generate semi-experimental equilibrium structures .

- Rotational constants are derived from >11,000 assigned lines, enabling spectral catalogs for THz-region predictions .

- ALMA ReMoCA survey detects vibrational states (e.g., v₁₁=1, v₁₈=1) in Sgr B2(N1) using local thermodynamic equilibrium (LTE) modeling at 200 K .

(Advanced) How can computational methods like density functional theory (DFT) resolve discrepancies in aminoacetonitrile’s rotational constants?

Answer:

Quantum-chemical calculations address rotational and vibrational ambiguities:

- Semi-experimental equilibrium structures are compared with DFT-predicted geometries (e.g., B3LYP/cc-pVTZ) to refine bond lengths and angles .

- Vibration–rotation interaction constants are computed to explain shifts in rotational spectra, reconciling experimental and theoretical data .

- Anharmonic frequency calculations predict fundamental bands (e.g., 500–1000 cm⁻¹) with <1% deviation from observed IR spectra .

(Advanced) What methodologies detect vibrationally excited aminoacetonitrile in astronomical surveys?

Answer:

Spectral line surveys (e.g., ALMA ReMoCA) and LTE modeling are employed:

- Line stacking : Assign 23 emission lines (3 mm region) with lower energy levels (29–422 K) to excited states (v₁₁=1, v₁₈=1) .

- Column density calculations : Use LTE assumptions (200 K, 1.1×10¹⁷ cm⁻²) to match line intensities of ground and excited states .

- Catalogs of ro-vibrational transitions : Validate predictions against laboratory FIR data (e.g., 500 cm⁻¹ region) .

(Basic) What is aminoacetonitrile’s role in prebiotic chemistry?

Answer:

Aminoacetonitrile is a precursor to glycine , the simplest amino acid:

- Strecker synthesis : Reacts with water under mild conditions to form glycine via intermediate hydrolysis .

- Astrochemical relevance : Detected in Sgr B2(N1), supporting its role in interstellar glycine formation .

- Comparative studies : Evaluate synthesis routes (e.g., chloroacetic acid ammonolysis vs. Strecker) for efficiency and byproduct analysis .

(Advanced) How can experimental designs test aminoacetonitrile’s stability under space radiation?

Answer:

Irradiation experiments simulate space environments:

- Gamma-ray/heavy particle exposure : Use proton accelerators (e.g., 2.5 MeV) to assess degradation kinetics .

- Mass spectrometry : Monitor fragmentation patterns (e.g., m/z 55, 56) to quantify stability .

- Infrared spectroscopy : Track band intensity changes (e.g., C≡N stretch at ~2250 cm⁻¹) to infer structural resilience .

(Advanced) How are contradictions in aminoacetonitrile’s vibrational assignments resolved?

Answer:

Hybrid experimental-computational workflows mitigate discrepancies:

- High-level ab initio calculations (e.g., CCSD(T)/ANO1) validate vibrational energies (e.g., v₁₇=1 at ~400 cm⁻¹) against FIR data .

- Temperature-dependent studies : Compare ice-phase IR spectra (130 K) with gas-phase synchrotron data to isolate matrix effects .

- Cross-validation : Use isotopic substitution (e.g., ¹⁵N-labeled samples) to confirm band assignments .

(Basic) What analytical techniques confirm aminoacetonitrile’s formation in laboratory ice analogs?

Answer:

- Temperature-programmed desorption (TPD) : Detect sublimation at 185 K, distinct from polymer byproducts .

- Selective ion monitoring (SIM) : Focus on m/z 53, 55, and 56 fragments to enhance MS sensitivity .

- IR band integration : Quantify aminoacetonitrile yield by integrating characteristic peaks (e.g., 1440 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.